molecular formula C10H8ClN3 B8263391 6-Chloro-[3,4'-bipyridin]-2'-amine

6-Chloro-[3,4'-bipyridin]-2'-amine

Cat. No.: B8263391
M. Wt: 205.64 g/mol
InChI Key: PDWVGYJSYPXSEX-UHFFFAOYSA-N
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Description

6-Chloro-[3,4'-bipyridin]-2'-amine is a heterocyclic compound featuring a bipyridine backbone with a chlorine substituent at position 6 and an amine group at position 2' of the 3,4'-bipyridine system. Bipyridine amines are widely studied for their roles in coordination chemistry, medicinal chemistry, and materials science due to their electron-rich aromatic systems and ability to form stable complexes .

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWVGYJSYPXSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[3,4’-bipyridin]-2’-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4’-bipyridine.

    Chlorination: The 6-position of the bipyridine is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Amination: The chlorinated bipyridine is then subjected to nucleophilic substitution with ammonia (NH₃) or an amine source to introduce the amino group at the 2’-position.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-[3,4’-bipyridin]-2’-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[3,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amino group to an amine.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as alkoxides or thiolates, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Sodium alkoxide (NaOR) in alcohol solvent.

Major Products

    Oxidation: N-oxides of 6-Chloro-[3,4’-bipyridin]-2’-amine.

    Reduction: 6-Chloro-[3,4’-bipyridin]-2’-amine derivatives with reduced amino groups.

    Substitution: Various substituted bipyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-[3,4’-bipyridin]-2’-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing processes such as enzyme activity and protein-protein interactions.

Medicine

In medicine, derivatives of 6-Chloro-[3,4’-bipyridin]-2’-amine are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 6-Chloro-[3,4’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine and amino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Research Implications

  • Coordination Chemistry: The chlorine substituent in this compound may enhance metal-binding affinity compared to non-chlorinated bipyridines, similar to how chloro-substituted ligands improve stability in organometallic complexes.

Biological Activity

6-Chloro-[3,4'-bipyridin]-2'-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

This compound features a bipyridine core with a chlorine substituent at the 6-position and an amino group at the 2'-position. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including:

  • Anticancer Activity : Studies have shown that derivatives of bipyridine compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, indicating potential as an antimicrobial agent.
  • Kinase Inhibition : As a bipyridine derivative, it may interact with kinase pathways, which are crucial in cancer progression and treatment resistance.

Anticancer Activity

Research indicates that this compound and its derivatives can inhibit cell proliferation in several cancer cell lines. For instance, a study on related compounds showed significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)
This compoundHCT-1165.0
This compoundMCF-74.5
CisplatinHCT-1160.5
CisplatinMCF-70.8

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Notably, it has shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial effects of various bipyridine derivatives, it was found that compounds similar to this compound exhibited inhibitory effects on bacterial growth:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Results : The compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 25 µg/mL.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Interaction with Cellular Targets : The amino group may facilitate binding to targets within the cell, enhancing its efficacy.

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